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Cat. No.: B1439350 Get Quote

An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Introduction
The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system recognized in medicinal

chemistry as a "privileged structure." This designation stems from its ability to serve as a

versatile framework for designing ligands that can interact with a wide range of biological

targets. The rigid, planar nature of this bicyclic system, combined with its unique electronic

properties, makes it an ideal starting point for the development of novel therapeutic agents.

This guide focuses on a specific, highly functionalized derivative: 6-Bromopyrazolo[1,5-
a]pyridine-2-carboxylic acid. The strategic placement of a bromine atom and a carboxylic

acid group on this scaffold creates a molecule of significant interest to researchers and drug

development professionals. The carboxylic acid at the 2-position provides a handle for forming

amides and esters, enabling the exploration of structure-activity relationships (SAR) through

library synthesis. Simultaneously, the bromine atom at the 6-position serves as a key functional

group for modern cross-coupling reactions, allowing for the introduction of diverse aryl,

heteroaryl, or alkyl substituents.

Derivatives of the parent 6-Bromopyrazolo[1,5-a]pyridine have been identified as valuable

reagents in the discovery of selective PI3Kα (Phosphoinositide 3-kinase alpha) inhibitors, which

are a major focus in oncology research.[1][2] Furthermore, the broader class of pyrazolo[1,5-

a]pyridine-based molecules has shown potential in treating a range of conditions, including
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neurological disorders and cancer.[3] This positions 6-Bromopyrazolo[1,5-a]pyridine-2-
carboxylic acid as a crucial building block for accessing novel chemical matter with significant

therapeutic potential.

Caption: Chemical structure of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.

Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is

fundamental for its effective use in a research setting.

Core Properties
The key physicochemical identifiers and properties for 6-Bromopyrazolo[1,5-a]pyridine-2-
carboxylic acid are summarized below. This data is critical for accurate record-keeping,

material sourcing, and experimental design.

Property Value Reference

CAS Number 876379-74-7 [4]

Molecular Formula C₈H₅BrN₂O₂ [4]

Molecular Weight 241.04 g/mol [5]

Physical Form Solid [4]

Purity Typically ≥97% [4]

Storage Temperature Refrigerator (2-8°C) [4][6]

InChI Key
FQSDTISBBQCEQT-

UHFFFAOYSA-N
[4]

Solubility Profile (Qualitative)
Based on its molecular structure, 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is

predicted to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and

dimethyl sulfoxide (DMSO). Due to the acidic nature of the carboxylic acid group, it is also

expected to be soluble in aqueous basic solutions (e.g., 1M NaOH) through the formation of its
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carboxylate salt. Its solubility in lower-polarity solvents like dichloromethane or ethyl acetate is

likely limited.

Safety and Handling
This compound is classified as hazardous and requires careful handling to minimize exposure.

The Globally Harmonized System (GHS) classification provides a clear summary of the

associated risks.

GHS Classification Information Reference

Pictogram

Signal Word Warning [4][6][7]

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[4][7][8]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.P280: Wear protective

gloves/protective clothing/eye

protection/face

protection.P302+P352: IF ON

SKIN: Wash with plenty of

water.P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[7]

Causality Behind Handling Procedures: The specified hazard statements necessitate the use of

standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a

lab coat.[9] All manipulations of the solid material should be performed in a certified chemical
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fume hood to prevent inhalation of dust, which can cause respiratory irritation.[9] The risk of

skin and eye irritation underscores the importance of proper glove removal techniques and the

immediate washing of any affected areas.[9]

Synthesis and Purification
The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is not widely detailed in

peer-reviewed literature; however, a logical and efficient pathway can be derived from

established chemical principles and the availability of key starting materials.

Retrosynthetic Analysis
The most direct and industrially scalable approach to a carboxylic acid is the hydrolysis of its

corresponding ester. The precursor, Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS

1176413-18-5), is commercially available, making this the preferred synthetic route.[10] The

retrosynthetic logic is a simple disconnection at the ester functional group.

6-Bromopyrazolo[1,5-a]pyridine-
2-carboxylic acid

Ethyl 6-bromopyrazolo[1,5-a]pyridine-
2-carboxylate

Ester Hydrolysis

Click to download full resolution via product page

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthesis Protocol
This protocol describes the saponification (base-catalyzed hydrolysis) of the ethyl ester

precursor. This method is chosen for its high efficiency and straightforward workup procedure,

adapted from similar hydrolyses of related isomers.[2][11]

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-

bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq.).

Solvent Addition: Add a mixture of ethanol (EtOH) and water (e.g., a 3:1 v/v ratio) to dissolve

or suspend the starting material.
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Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq., e.g., 1M

solution) to the flask.

Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours or gently

reflux for 4-6 hours. The choice of temperature depends on the reactivity of the substrate and

desired reaction time; room temperature is often sufficient and minimizes side reactions.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the

starting material spot has been completely consumed.

Workup - Solvent Removal: Once complete, remove the ethanol from the reaction mixture

under reduced pressure using a rotary evaporator.

Workup - Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify

to pH 1-2 by adding 1M hydrochloric acid (HCl). The product, being less soluble in acidic

water, will precipitate out as a solid.

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to

remove any residual salts.

Drying: Dry the collected solid under vacuum to yield the final product, 6-
Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.

Purification and Validation
The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) if necessary. The protocol is self-validating through rigorous characterization of

the final product. Purity should be assessed by High-Performance Liquid Chromatography

(HPLC), and the structure must be confirmed by NMR and Mass Spectrometry.
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Figure 3: Synthesis & Purification Workflow
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Caption: General experimental workflow for synthesis and validation.

Spectroscopic and Analytical Characterization
While public domain spectra for this specific compound are scarce, its structure allows for the

confident prediction of key analytical signatures essential for its unambiguous identification.
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Analytical Technique Predicted Salient Features

¹H NMR (400 MHz, DMSO-d₆)

δ ~13.0 ppm (s, 1H): Broad singlet for the

carboxylic acid proton.δ ~7.5-9.0 ppm (m, 4H):

Multiple signals in the aromatic region

corresponding to the four protons on the bicyclic

ring system.δ ~7.2 ppm (s, 1H): Singlet for the

proton at the 3-position.

¹³C NMR (100 MHz, DMSO-d₆)

δ ~165 ppm: Carbonyl carbon of the carboxylic

acid.δ ~110-150 ppm: Multiple signals

corresponding to the eight carbons of the

aromatic pyrazolo[1,5-a]pyridine ring. The

carbon bearing the bromine will be shifted

upfield.

Mass Spectrometry (ESI-)

[M-H]⁻ at m/z ~239/241: A characteristic doublet

of peaks of approximately equal intensity,

representing the two isotopes of bromine (⁷⁹Br

and ⁸¹Br).

Infrared (IR) Spectroscopy

~2500-3300 cm⁻¹: Very broad band for the O-H

stretch of the carboxylic acid.~1700 cm⁻¹:

Strong, sharp band for the C=O stretch of the

carboxylic acid.~1500-1600 cm⁻¹: C=C and

C=N stretching of the aromatic rings.

Expertise Behind Predictions: The predicted NMR shifts are based on standard chemical shift

values for aromatic and carboxylic acid protons/carbons, with adjustments for the electronic

effects of the heterocyclic system. The most definitive feature in the mass spectrum of a

monobrominated compound is the isotopic M/M+2 pattern, which provides immediate

confirmation of bromine's presence.

Chemical Reactivity and Applications in Drug
Discovery
The synthetic utility of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid lies in the

orthogonal reactivity of its two key functional groups. This allows for selective, stepwise
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modifications to build molecular complexity.

Reactions at the Carboxylic Acid
The 2-carboxylic acid group is a versatile handle for derivatization, most commonly through

amide bond formation. This is a cornerstone of medicinal chemistry for modulating properties

like solubility, cell permeability, and target engagement.

Amide Coupling: Reaction with a primary or secondary amine using standard coupling

reagents (e.g., EDC/HOBt, HATU) yields the corresponding amide. This allows for the

introduction of a vast array of side chains.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or

using coupling agents can produce various esters.

Reactions at the Bromo Substituent
The 6-bromo group is ideally suited for palladium-catalyzed cross-coupling reactions, enabling

the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: Reaction with a boronic acid or ester to introduce new aryl or heteroaryl

groups.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, introducing

amino substituents.
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Figure 4: Key Reaction Pathways
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Caption: Major synthetic transformations of the title compound.

Application as a Medicinal Chemistry Building Block
The dual functionality of this molecule makes it an exemplary building block for generating

compound libraries for high-throughput screening. A typical drug discovery workflow would

involve:

Scaffold Derivatization: Synthesizing a library of amides by reacting the carboxylic acid with

a diverse set of amines.

Core Modification: Taking a promising amide "hit" from the initial screen and further

modifying it via Suzuki or other cross-coupling reactions at the bromine position to optimize

potency and selectivity.

This stepwise approach allows for a systematic exploration of the chemical space around the

pyrazolo[1,5-a]pyridine core, accelerating the identification of lead compounds for therapeutic

development. Its relevance as a precursor for kinase inhibitors, among other target classes,

makes it a high-value reagent for any drug discovery program.[1][2][12]

Conclusion
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a strategically designed chemical entity

that offers significant advantages to the research and drug discovery community. Its well-
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defined physicochemical properties, coupled with a predictable safety profile, allow for its

confident integration into laboratory workflows. The presence of two orthogonally reactive

functional groups—a carboxylic acid and a bromine atom—provides chemists with a powerful

and flexible tool for synthesizing novel and complex molecules. As the demand for innovative

therapeutics continues to grow, the utility of such versatile building blocks in constructing the

next generation of medicines cannot be overstated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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